molecular formula C22H18BrNO4S B3298758 N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide CAS No. 898406-00-3

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide

カタログ番号: B3298758
CAS番号: 898406-00-3
分子量: 472.4 g/mol
InChIキー: ZPDGUPLZQTXFNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide ( 898406-00-3) is a specialized organic compound with a molecular formula of C22H18BrNO4S and a molecular weight of 472.35 g/mol . This benzamide derivative is characterized by a benzoyl group at the 2-position and a bromine atom at the 4-position of its aniline ring, further functionalized with a 4-(ethanesulfonyl)benzamide group . This structure incorporates several moieties of interest to medicinal and synthetic chemists. The bromine atom on the phenyl ring offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the synthesis of more complex molecules . The ethanesulfonyl group can enhance the molecule's solubility and serve as a key pharmacophore that influences electronic properties and potential target binding . While the specific biological targets and mechanisms of action for this exact compound require further investigation, compounds with similar architectures, particularly those featuring bromine and sulfonamide groups, are frequently explored in pharmaceutical and agrochemical research for their potential bioactivity . They are often investigated as intermediates in the development of enzyme inhibitors or as candidates in antimicrobial and antibiofilm studies . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGUPLZQTXFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzoyl moiety
  • A bromophenyl group
  • An ethanesulfonyl group attached to a benzamide core

This unique arrangement contributes to its potential utility in various scientific fields, including medicinal chemistry and materials science. The chemical formula is C16H16BrNO3S\text{C}_{16}\text{H}_{16}\text{Br}\text{N}\text{O}_3\text{S} with the CAS number 898459-38-6 .

Synthesis

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions:

  • Benzoylation : The addition of a benzoyl group to the brominated intermediate.
  • Sulfonylation : The attachment of an ethanesulfonyl group to the benzamide core.

Each step requires specific conditions, including catalysts and controlled temperatures, to achieve high purity and yield .

Antimicrobial Properties

Research indicates that N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various clinically isolated drug-resistant bacteria, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The compound's mechanism may involve interactions with bacterial enzymes or receptors, leading to inhibition of growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines, including:

  • MCF7 (breast cancer cell line) : Assessed using the Sulforhodamine B (SRB) assay.

The results indicated that N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide could induce cytotoxic effects, potentially through apoptosis or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activity Studies

StudyTargetMethodologyKey Findings
AntimicrobialAgar well diffusionEffective against drug-resistant bacteria
AnticancerSRB assayInduced cytotoxicity in MCF7 cells
Molecular dockingIn silico analysisIdentified potential binding sites on target proteins

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide and specific biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms, thereby validating its potential therapeutic applications .

類似化合物との比較

Structural Analogues and Substituent Effects

A. Sulfonamide/Sulfamoyl Derivatives

  • N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) (): These compounds feature a sulfamoyl group instead of ethanesulfonyl. However, the ethanesulfonyl group in the target compound likely confers greater lipophilicity, influencing membrane permeability .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ():
    Compared to the target compound’s 2-benzoyl group, 4MNB has a nitro group at the ortho position. The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the benzoyl group in the target compound may stabilize resonance structures, altering reactivity in electrophilic substitution reactions .

B. Imidazole-Substituted Benzamides (): Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide replace the ethanesulfonyl group with an imidazole ring. This structural difference may explain the superior antimicrobial activity observed in imidazole derivatives compared to sulfonyl-containing analogs .

Physicochemical and Crystallographic Properties
  • Crystal Packing ():

    • The title compound in (N-(2-nitrophenyl)-4-bromo-benzamide) crystallizes with two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds. In contrast, sulfonamide derivatives like N-(2-bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () exhibit extensive S=O···H–N interactions. The target compound’s ethanesulfonyl group may reduce hydrogen-bonding capacity compared to sulfonamides, affecting solubility and crystallinity .

Q & A

Q. What are the key structural features of N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide, and how do they influence its reactivity?

The compound contains a benzamide core with a brominated benzoyl group (providing electrophilic substitution sites) and an ethanesulfonyl moiety (enhancing solubility and potential hydrogen-bonding interactions). The bromine atom at the 4-position of the phenyl ring facilitates cross-coupling reactions, while the ethanesulfonyl group may stabilize charge distribution in biological systems . Characterization via NMR, HPLC, and X-ray crystallography is recommended to confirm structural integrity and regioselectivity .

Q. What synthetic methodologies are optimal for producing high-purity N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide?

A multi-step synthesis is typically required:

  • Step 1 : Bromination of 2-benzoylphenyl precursors under controlled conditions (e.g., using NBS or Br₂ in DCM).
  • Step 2 : Sulfonylation of the intermediate with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
  • Step 3 : Amide coupling via HATU/DCC-mediated reactions to attach the benzamide moiety. Purity (>95%) can be achieved using column chromatography or recrystallization in ethanol/water mixtures .

Q. How does solubility in common solvents impact experimental design for this compound?

The ethanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic backbone limits solubility in aqueous buffers. For biological assays, pre-dissolution in DMSO followed by dilution in PBS (with <1% DMSO) is advised to avoid precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?

Discrepancies may arise from assay conditions (e.g., pH, temperature, or enzyme isoforms). To address this:

  • Validate enzyme sources (recombinant vs. native).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities independently.
  • Perform dose-response curves under standardized buffer conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding poses to targets like kinases or GPCRs. Focus on:

  • Key interactions : Hydrogen bonding with the sulfonyl group and π-π stacking of the benzoyl moiety.
  • Free energy calculations (MM/PBSA) to rank binding affinities. Validate predictions with SPR (surface plasmon resonance) or mutagenesis studies .

Q. What experimental evidence supports the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Oxidative stability : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways. The bromine and sulfonyl groups are generally resistant to hydrolysis but may undergo CYP450-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications include:

  • Bromine replacement : Substitute with Cl, I, or CF₃ to alter electronic effects.
  • Sulfonyl group variation : Replace ethanesulfonyl with morpholinosulfonyl for enhanced solubility.
  • Benzamide substitution : Introduce nitro or amino groups to modulate steric hindrance. Test derivatives in enzyme inhibition assays and logP measurements to correlate changes with activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • HPLC-PDA : Purity assessment and detection of byproducts.
  • ¹H/¹³C NMR : Confirm regiochemistry of bromination and sulfonylation.
  • HRMS : Verify molecular weight and isotopic patterns .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Implement strict quality control (e.g., ≥95% purity by HPLC).
  • Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity) to confirm consistency.
  • Store aliquots at –80°C in anhydrous DMSO to prevent degradation .

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Prioritize disease-relevant models:

  • Cancer : Cell lines with dysregulated kinase pathways (e.g., HeLa, MCF-7).
  • Inflammation : LPS-stimulated macrophages (e.g., RAW 264.7) to measure cytokine suppression.
    Include positive controls (e.g., staurosporine for apoptosis) and dose ranges (1 nM–100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。